(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
Description
The compound "(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone" is a synthetic small molecule featuring a methanone core bridging two heterocyclic moieties: a 4-((3-chloropyridin-2-yl)oxy)piperidine group and a 5-cyclopropylisoxazole ring.
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-2-1-7-19-16(13)23-12-5-8-21(9-6-12)17(22)14-10-15(24-20-14)11-3-4-11/h1-2,7,10-12H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKTZIGYWWJHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone, the following general steps can be followed:
Formation of the 3-chloropyridin-2-yl group: : This involves the chlorination of pyridine using appropriate chlorinating agents such as phosphorus pentachloride or thionyl chloride.
Synthesis of the piperidine derivative: : Piperidine can be functionalized at the nitrogen position to introduce the methanone linkage. This typically involves acylation reactions using reagents like acetic anhydride.
Creation of the isoxazole ring: : The isoxazole moiety is synthesized through cyclization reactions involving alkenes and nitroso compounds.
Coupling of the intermediate products: : The synthesized intermediates are then coupled together using a linking reagent like a base or a catalyst under controlled conditions to form the final compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would employ large-scale reactors with precise temperature and pressure controls. The use of automated systems to monitor the progress of reactions and the purity of intermediates ensures high efficiency and yield. Green chemistry principles such as solvent recycling and waste minimization are also integral parts of industrial production.
Chemical Reactions Analysis
Types of Reactions: (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functionalities.
Reduction: : Reduction reactions involving hydrides or catalytic hydrogenation can modify the carbonyl group or reduce the chloropyridine ring.
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Bases: : Sodium hydride, potassium tert-butoxide.
Major Products: The major products formed from these reactions typically include modified derivatives of the original compound, with changes occurring at the chloropyridine or piperidine rings, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is often used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable starting material for constructing various functionalized compounds.
Biology and Medicine: In the fields of biology and medicine, this compound has shown potential in the development of novel pharmaceuticals. It can serve as a scaffold for designing drugs that target specific proteins or enzymes, thus playing a crucial role in medicinal chemistry and drug discovery.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its versatile reactivity allows for the creation of polymers, coatings, and other high-performance materials with tailored properties.
Mechanism of Action
The exact mechanism by which (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone exerts its effects depends on the context of its application. In medicinal chemistry, for instance, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The molecular targets involved typically include:
Enzymes: : The compound may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways.
Receptors: : By binding to specific receptors, the compound can alter signal transduction processes within cells.
Comparison with Similar Compounds
Structural Comparison
| Feature | Target Compound | Compound w3 |
|---|---|---|
| Core Structure | Methanone | Methanone |
| Heterocyclic Group 1 | 4-((3-Chloropyridin-2-yl)oxy)piperidine | 4-Methylpiperazine |
| Heterocyclic Group 2 | 5-cyclopropylisoxazole | Chloropyrimidine with triazole-phenyl substituent |
| Key Substituents | 3-chloropyridine, cyclopropane | 5-methyl-1H-1,2,4-triazole, chloro-pyrimidine |
Hypothesized Properties
The cyclopropane in the isoxazole ring could reduce metabolic oxidation relative to w3’s methyl-triazole group.
Bioavailability :
- The piperidine group in the target compound may confer higher lipophilicity (predicted logP ~3.5) versus w3’s piperazine (logP ~2.8), affecting membrane permeability.
The pyridine/piperidine system in the target compound might favor selectivity for tyrosine kinases, while w3’s pyrimidine-triazole motif is common in serine/threonine kinase inhibitors .
Research Findings and Limitations
- Synthetic Feasibility : Compound w3 was synthesized via a nucleophilic substitution reaction in isopropyl alcohol , suggesting similar routes could apply to the target compound.
- Lack of Direct Data: No pharmacological or ADME (absorption, distribution, metabolism, excretion) studies for the target compound are cited in the evidence. Comparative analyses remain speculative without experimental validation.
- Relevance of Other Evidence: discusses glycosides (e.g., Zygocaperoside), which are structurally unrelated .
Biological Activity
The compound (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a piperidine ring, a chloropyridine moiety, and an isoxazole group, which are critical for its biological interactions.
Research indicates that this compound may exert its biological effects through several key pathways:
- Inhibition of Key Enzymes : The compound has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDHK) , which plays a significant role in cellular metabolism and energy production. Inhibition of PDHK can lead to increased pyruvate dehydrogenase activity, promoting glucose oxidation and reducing lactate production .
- Impact on Signaling Pathways : It has been shown to affect the PI3K-Akt-mTOR pathway , which is crucial for cell growth, survival, and metabolism. By modulating this pathway, the compound may influence cancer cell proliferation and survival.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Research : A study demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer by inhibiting the PI3K-Akt-mTOR pathway. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in tumor volume.
- Metabolic Disorders : In models of type 2 diabetes, the compound improved insulin sensitivity and reduced hyperglycemia by enhancing glucose uptake in muscle tissues, attributed to its PDHK inhibitory effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone, and how can purity be maximized?
- Methodological Guidance :
- Step 1 : Use nucleophilic substitution reactions to couple the 3-chloropyridin-2-ol moiety with the piperidine scaffold under anhydrous conditions (e.g., DCM, NaOH) .
- Step 2 : Employ a coupling agent like EDCI/HOBt for the methanone bridge formation between the piperidine and isoxazole units .
- Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >98% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Guidance :
- 1H/13C NMR : Focus on the piperidine ring protons (δ 3.2–4.1 ppm for N-O-CH2 groups) and the isoxazole C-H (δ 6.2–6.5 ppm). The 3-chloropyridinyl aromatic protons appear as doublets near δ 8.3–8.6 ppm .
- IR Spectroscopy : Confirm the methanone carbonyl stretch at ~1680–1700 cm⁻¹ and C-O-C ether linkages at 1200–1250 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion [M+H]⁺ at m/z 388.0821 (calculated for C₁₉H₁₈ClN₃O₃) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Guidance :
- Substituent Variation : Systematically modify the cyclopropyl group on the isoxazole (e.g., replace with methyl, trifluoromethyl) and the chloropyridinyl moiety (e.g., fluoro, bromo analogs) .
- Bioassays : Test analogs in in vitro kinase inhibition assays (e.g., JAK2/STAT3 pathways) and cytotoxicity screens (e.g., IC₅₀ in cancer cell lines). Use dose-response curves to quantify potency .
- Computational Modeling : Perform docking studies with AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2, EGFR) .
Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?
- Methodological Guidance :
- Dynamic NMR : Use variable-temperature 1H NMR to identify rotamers or conformational equilibria affecting peak splitting .
- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping signals (e.g., deuterate the piperidine ring to simplify adjacent proton environments) .
- X-ray Crystallography : Resolve absolute configuration and confirm molecular geometry to validate spectral assignments .
Q. How can environmental fate studies be structured to assess the compound’s persistence and ecotoxicological risks?
- Methodological Guidance :
- OECD 307 Guideline : Conduct soil biodegradation tests under aerobic conditions (25°C, pH 7) to measure half-life (t₁/₂). Monitor metabolites via LC-MS/MS .
- Aquatic Toxicity : Use Daphnia magna acute toxicity assays (48h EC₅₀) and algal growth inhibition tests (72h IC₅₀) .
- Bioaccumulation Potential : Calculate log Kow (experimental or computational) to predict partitioning into lipid-rich tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
